molecular formula C7H7F2NO2S B1433001 2,5-Difluoro-4-methylbenzene-1-sulfonamide CAS No. 1394040-77-7

2,5-Difluoro-4-methylbenzene-1-sulfonamide

Cat. No.: B1433001
CAS No.: 1394040-77-7
M. Wt: 207.2 g/mol
InChI Key: CJRJJFDNVYKZIX-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methylbenzene-1-sulfonamide ( 1394040-77-7) is a high-purity sulfonamide derivative with a molecular weight of 207.20 g/mol and the molecular formula C₇H₇F₂NO₂S . It is synthesized via a two-step process beginning with the sulfonation of 2,5-difluoro-4-methylbenzene using chlorosulfonic acid, followed by amidation of the resulting sulfonyl chloride intermediate with ammonia . The final product is typically purified via recrystallization to achieve high purity, which is confirmed by analytical methods including HPLC (≥95%), NMR, and IR spectroscopy . This compound serves as a versatile building block in organic synthesis and medicinal chemistry for the preparation of more complex molecules . Its biological relevance stems from the sulfonamide group, which can form hydrogen bonds with enzymes and receptors, potentially inhibiting enzyme activity . The fluorine atoms enhance the compound's lipophilicity, facilitating better penetration of biological membranes . Sulfonamide derivatives, in general, are investigated for a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antitumor, anti-diabetic, and anti-malarial activities . Furthermore, bis(sulfonamide) derivatives have been researched for their use as inhibitors of specific targets like microsomal prostaglandin E synthase (mPGES-1), highlighting the potential of this chemical class in drug discovery for treating inflammation, pain, and cancer . ATTENTION: This product is for research use only. It is not intended for human or veterinary use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

2,5-difluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRJJFDNVYKZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation Step

  • Starting material: 2,5-difluoro-4-methylbenzene
  • Reagent: Chlorosulfonic acid (ClSO3H)
  • Reaction type: Electrophilic aromatic substitution
  • Conditions: Typically performed at room temperature or with moderate heating to control reaction rate and selectivity.
  • Solvent: Often carried out neat or in an inert organic solvent such as dichloromethane to moderate the reaction environment.
  • Outcome: Formation of 2,5-difluoro-4-methylbenzene sulfonyl chloride intermediate.

Amidation Step

  • Reagent: Ammonia (NH3), typically aqueous or gaseous.
  • Reaction type: Nucleophilic substitution of sulfonyl chloride by ammonia.
  • Conditions: Mild heating may be applied to facilitate reaction.
  • Outcome: Formation of 2,5-difluoro-4-methylbenzene-1-sulfonamide.

Purification

  • Method: Recrystallization from ethanol/water mixtures is commonly used.
  • Quality control: Purity is validated by High-Performance Liquid Chromatography (HPLC) aiming for ≥95% purity.
  • Characterization: Structural confirmation by NMR spectroscopy (both proton and fluorine NMR), melting point determination (typically around 137–140°C for related sulfonamides), and IR spectroscopy for sulfonamide functional groups.

Reaction Conditions and Optimization

Step Reagents & Solvents Temperature Time Notes
Sulfonation Chlorosulfonic acid, DCM 20–50°C (room to mild heating) 1–3 hours Controlled addition to avoid over-sulfonation
Amidation Ammonia (aqueous or gaseous) 25–60°C 2–6 hours Excess ammonia ensures complete conversion
Purification Ethanol/water Recrystallization temperature Variable Multiple recrystallizations improve purity

Mechanistic Insights and Reaction Analysis

  • Sulfonation Mechanism: The aromatic ring of 2,5-difluoro-4-methylbenzene undergoes electrophilic attack by the sulfonyl electrophile generated from chlorosulfonic acid, preferentially at the position 1 (ortho/para directing effects modulated by fluorine and methyl substituents).
  • Amidation Mechanism: The sulfonyl chloride intermediate is attacked by ammonia nucleophile, displacing chloride ion and forming the sulfonamide bond.
  • Role of Substituents: Fluorine atoms at positions 2 and 5 increase the electrophilicity of the aromatic ring and influence regioselectivity, while the methyl group at position 4 affects steric and electronic properties, potentially impacting reaction rates and yields.

Industrial and Scale-Up Considerations

  • Scale-up: Industrial synthesis employs similar routes but optimizes parameters such as reagent stoichiometry, temperature control, and reaction times to maximize yield and purity.
  • Continuous flow reactors: These are increasingly used to improve safety and efficiency, especially for handling chlorosulfonic acid and ammonia.
  • Waste management: Proper neutralization and treatment of acidic and ammonium-containing waste streams are essential.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Parameters Outcome
Sulfonation 2,5-Difluoro-4-methylbenzene + chlorosulfonic acid Room temp to 50°C, 1–3 hours Sulfonyl chloride intermediate
Amidation Sulfonyl chloride + ammonia 25–60°C, 2–6 hours This compound
Purification Recrystallization in ethanol/water Multiple recrystallizations High purity crystalline product

Research Findings and Validation

  • Purity and Structural Confirmation: HPLC analysis confirms purity ≥95%. NMR (¹H, ¹⁹F) and IR spectroscopy validate the presence of sulfonamide and fluorine substituents.
  • Melting Point: Consistent melting point range (137–140°C) aligns with literature data for sulfonamide derivatives.
  • Reactivity: The compound’s sulfonamide group is reactive in further synthetic transformations, such as nucleophilic substitution and coupling reactions, enabling its use as a building block in pharmaceutical synthesis.

Scientific Research Applications

2,5-Difluoro-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that is used in chemical and pharmaceutical applications because of its unique chemical properties. It has a molecular weight of 207.2 g/mol. The compound is synthesized through the sulfonation of 2,5-difluoro-4-methylbenzene using chlorosulfonic acid followed by ammonia treatment. Its structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

This compound is widely applicable in scientific research.

Chemistry

  • It is used as a building block in organic synthesis for preparing more complex molecules.

Biology

  • It is investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine

  • It is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Sulfonamide derivatives have demonstrated antitumor, anti-diabetic, and anti-malarial properties .

Industry

  • It is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals.

The biological activity of this compound stems from its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with protein-protein interactions. The fluorine atoms enhance the compound's lipophilicity, facilitating its penetration through biological membranes.

Antimicrobial Activity

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methylbenzene-1-sulfonamide is primarily based on its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with protein-protein interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

2,5-Difluoro-4-methylbenzene-1-sulfonamide

  • Substituents : 2-F, 5-F, 4-CH₃, 1-SO₂NH₂.
  • Molecular Formula: C₇H₇F₂NO₂S.
  • Key Features : Fluorine atoms enhance electronic effects; methyl group provides moderate lipophilicity.

4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 952182-33-1)

  • Substituents : 4-(2,5-dioxo-3-phenylpyrrolidinyl), 2-CF₃, 1-SO₂NH₂.
  • Molecular Formula : C₁₇H₁₃F₃N₂O₄S.
  • Key Features: The trifluoromethyl (CF₃) group increases electronegativity and steric bulk compared to CH₃.

3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

  • Substituents : 3-(pyrrolidin-1-ylsulfonyl)methyl, NH₂.
  • Key Features : The sulfonamide is linked to a pyrrolidine ring, which may enhance solubility and conformational flexibility compared to rigid aromatic systems .

Structural Implications :

  • Steric Effects : The dioxopyrrolidinyl group introduces a bulky, rigid structure, which may limit membrane permeability compared to the smaller 2,5-difluoro-4-methyl derivative.
  • Synthetic Accessibility : The discontinued status of this compound suggests synthetic challenges, such as fluorination steps or purification difficulties, whereas pyrrolidine-linked sulfonamides may offer simpler modular synthesis .

Research Findings and Limitations

  • This compound: Limited recent studies due to discontinuation; historical data emphasize fluorine’s role in improving metabolic stability.
  • CAS 952182-33-1: No direct biological data available, but structural analogs with CF₃ and sulfonamide groups show activity against carbonic anhydrase isoforms .
  • 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline: Potential as a synthetic intermediate for sulfonamide-based probes or ligands, though applications remain underexplored .

Biological Activity

Overview

2,5-Difluoro-4-methylbenzene-1-sulfonamide, with the molecular formula C7H7F2NO2SC_7H_7F_2NO_2S and a molecular weight of 207.2 g/mol, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is synthesized through the sulfonation of 2,5-difluoro-4-methylbenzene using chlorosulfonic acid followed by ammonia treatment. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with protein-protein interactions. The presence of fluorine atoms enhances the compound's lipophilicity, facilitating its penetration through biological membranes .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that various analogs of sulfonamides, including this compound, possess activity against a range of bacterial strains. For instance, a study evaluated the antimicrobial efficacy of several sulfonamide compounds and found that many exhibited promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamides has also been explored. In a comparative study involving several derivatives, compounds similar to this compound demonstrated significant anti-inflammatory activity with IC50 values lower than that of diclofenac, a well-known anti-inflammatory drug. This suggests that such compounds may serve as effective alternatives or adjuncts in treating inflammatory conditions .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting targets such as carbonic anhydrase and TRPV1 (transient receptor potential vanilloid 1), which are implicated in various physiological processes including pain sensation and tumor growth. The compound's structural features allow it to effectively bind to these targets, modulating their activity and providing potential therapeutic benefits .

Case Studies

Case Study 1: TRPV1 Antagonism

A study focused on the structure-activity relationship (SAR) of TRPV1 antagonists highlighted that compounds with similar structures to this compound exhibited potent antagonistic effects against TRPV1 activation by capsaicin. The most effective analogs not only inhibited TRPV1 in vitro but also demonstrated analgesic effects in vivo models .

Case Study 2: Antimicrobial Evaluation

In another study assessing the antimicrobial properties of various sulfonamides, derivatives including this compound were tested against multiple bacterial strains. Results showed that these compounds exhibited significant antibacterial activity, reinforcing their potential use in treating infections caused by resistant strains .

Comparative Analysis

A comparison of this compound with other related compounds reveals its unique biological profile:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityEnzyme Inhibition
This compoundModerateHighYes
2,4-DifluorobenzenesulfonamideLowModerateYes
4-MethylbenzenesulfonamideHighLowNo

This table illustrates that while similar compounds may share some biological activities, this compound stands out for its combination of anti-inflammatory effects and enzyme inhibition capabilities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Difluoro-4-methylbenzene-1-sulfonamide, and how can its purity be validated?

  • Methodology : Begin with sulfonation of 2,5-difluoro-4-methylbenzene using chlorosulfonic acid, followed by amidation with ammonia. Purify via recrystallization in ethanol/water mixtures. Validate purity using HPLC (≥95% threshold) and confirm structural integrity via 1^1H/19^19F NMR spectroscopy. Melting point analysis (e.g., 137–140°C for analogous sulfonamides ) can further corroborate purity.

Q. How can researchers characterize the electronic and steric effects of the sulfonamide group in this compound?

  • Methodology : Employ computational tools (e.g., DFT calculations) to map electron density distribution. Experimentally, use IR spectroscopy to identify S=O stretching vibrations (~1350 cm1^{-1}) and 19^19F NMR to assess fluorine’s electronic environment. Compare with analogs like 3-methylsulfonylbenzoic acid to isolate steric contributions .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodology : Screen for bioactivity using in vitro assays (e.g., antimicrobial susceptibility testing against Gram-positive/negative strains). Modify the sulfonamide group to study structure-activity relationships (SAR), as seen in related compounds with dichlorophenyl groups .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve contradictions in reported molecular geometries of sulfonamide derivatives?

  • Methodology : Grow high-quality crystals via slow evaporation in DCM/hexane. Collect diffraction data (e.g., Cu-Kα radiation, 293 K) and refine structures using software like SHELX. Compare bond lengths (e.g., C–S = 1.76–1.79 Å) and torsion angles with literature, such as 2-(2,5-dichlorobenzenesulfonamido) derivatives . Address discrepancies by verifying data-to-parameter ratios (>15:1) and R-factors (<0.05) .

Q. What experimental strategies can differentiate between competing reaction pathways in sulfonamide functionalization?

  • Methodology : Use isotopic labeling (e.g., 15^{15}N-ammonia) to track amidation kinetics. Pair with LC-MS to detect intermediates. For substitution reactions, vary solvents (polar vs. nonpolar) and catalysts (e.g., Pd for cross-couplings) to isolate mechanistic pathways, as demonstrated in dichlorophenyl sulfonamide studies .

Q. How do fluorination patterns influence supramolecular interactions in crystalline phases?

  • Methodology : Analyze Hirshfeld surfaces to quantify F···H and S···O contacts. Compare with non-fluorinated analogs (e.g., 1,2-diFMB derivatives ). Use thermal analysis (DSC/TGA) to correlate packing efficiency with melting points (e.g., 230°C for 3-methylsulfonylbenzoic acid ).

Q. What computational models best predict the compound’s solubility and bioavailability?

  • Methodology : Apply COSMO-RS for solubility prediction in aqueous/organic solvents. Validate with experimental logP measurements (shake-flask method). For bioavailability, simulate intestinal permeability using Caco-2 cell models and compare with in vivo pharmacokinetic data from sulfonamide-based drugs .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for sulfonamide derivatives?

  • Methodology : Standardize assay conditions (e.g., fixed concentration ranges, cell lines). Cross-reference with control compounds (e.g., tolylfluanid ). Perform meta-analyses to identify outliers, and validate via dose-response curves. Consider substituent effects (e.g., electron-withdrawing fluorine vs. methyl groups) on membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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